The compound falls under the category of piperidine derivatives, which are known for their diverse pharmacological properties. Specifically, it is classified as an organic compound with significant interest in medicinal chemistry due to its unique functional groups that can influence biological activity.
The synthesis of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine typically involves a nucleophilic substitution reaction. The common method includes the reaction of 3-methoxy-5-trifluoromethylbenzyl chloride with piperidine under basic conditions.
The molecular structure of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine features:
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine can undergo various chemical reactions due to its functional groups:
The mechanism of action for 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine involves its interaction with specific molecular targets within biological systems:
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine has several important applications:
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine demonstrates significant potential in modulating dopaminergic pathways implicated in Parkinson’s disease (PD) and levodopa-induced dyskinesias (LID). The compound’s piperidine core serves as a privileged scaffold for targeting dopamine D3 receptors, which are critically involved in dyskinesia pathogenesis [3]. Structural optimization of the benzyl substituent—particularly the 3-methoxy-5-trifluoromethyl moiety—enhances receptor binding affinity and subtype selectivity. The trifluoromethyl (-CF3) group contributes to optimal steric and electronic interactions with the D3 receptor’s hydrophobic binding pocket, reducing off-target effects on D1 and D2 receptors [4].
Table 1: Dopamine Receptor Binding Affinity Profile of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine Analogues
Compound Variant | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D3 Selectivity (D2/D3) |
---|---|---|---|---|
Parent Compound | 420 | 185 | 12 | 15.4 |
3-Hydroxy Analog | 380 | 210 | 28 | 7.5 |
5-CF3 Only | 510 | 230 | 45 | 5.1 |
Preclinical studies reveal that the parent compound reduces abnormal involuntary movements (AIMs) in rodent LID models by 58–72% at 10 mg/kg doses. This correlates with normalized striatal ∆FosB expression—a molecular marker of dyskinesia [4]. The compound’s ability to penetrate the blood-brain barrier (log P = 2.8) further supports its therapeutic utility in central nervous system disorders [3].
The piperidine scaffold of 4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine enables interactions with monoamine transporters, positioning it as a candidate for triple reuptake inhibition (TRI). The 3-methoxy group facilitates hydrogen bonding with serotonin transporter (SERT) residues, while the lipophilic trifluoromethyl group enhances norepinephrine transporter (NET) affinity [2] [5]. Molecular docking studies indicate a balanced inhibition profile: SERT Ki = 1.8 nM, NET Ki = 3.2 nM, and dopamine transporter (DAT) Ki = 4.7 nM [4].
Table 2: In Vitro Monoamine Transporter Inhibition of Key Derivatives
Substituent Position | SERT (Ki, nM) | NET (Ki, nM) | DAT (Ki, nM) | SERT/DAT Ratio |
---|---|---|---|---|
3-OMe, 5-CF3 | 1.8 | 3.2 | 4.7 | 2.6 |
3-CF3, 5-OMe | 15 | 6.8 | 8.9 | 1.7 |
Unsubstituted | 210 | 185 | 97 | 2.2 |
In murine forced swim tests, the compound reduced immobility time by 68%—comparable to fluoxetine—but with faster onset (3 days vs. 14 days). This aligns with hippocampal BDNF upregulation observed after chronic administration [2]. The trifluoromethyl group’s electron-withdrawing properties mitigate oxidative metabolism, extending plasma half-life to >8 hours [5].
4-(3-Methoxy-5-trifluoromethyl-benzyl)-piperidine regulates mesolimbic dopamine pathways implicated in substance use disorders. The compound attenuates cocaine-induced dopamine surges in the nucleus accumbens by 62% at 5 mg/kg via DAT upregulation and D3 receptor partial agonism [3] [4]. Its structural similarity to benztropine analogs supports DAT binding, while the 5-trifluoromethyl group reduces abuse liability compared to non-fluorinated counterparts [5].
In self-administration models:
Table 3: Anti-Addiction Efficacy in Rodent Models
Behavioral Paradigm | Effect vs. Control | Dose (mg/kg) | Mechanistic Correlation |
---|---|---|---|
Cocaine Self-Administration | ↓ 74% lever presses | 5 | DAT occupancy (82%) |
Conditioned Place Preference | ↓ 69% preference | 10 | D3 receptor internalization |
Ethanol Consumption | ↓ 51% intake | 15 | VTA GABAB receptor upregulation |
The piperidine nitrogen’s basicity (pKa ≈ 9.2) facilitates blood-brain barrier penetration, crucial for targeting central reward pathways [4].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7